![molecular formula C19H26N2O5 B5675361 (2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)
(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid
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Overview
Description
This compound is part of a broader class of chemicals involved in advanced organic synthesis and molecular structure analysis. It's designed for specific interactions at the molecular level, potentially for applications in materials science, pharmacology, and chemical engineering.
Synthesis Analysis
The synthesis of complex organic compounds like this typically involves multi-step synthetic routes, starting from simpler organic molecules and building up to the desired structure through a series of chemical reactions. For example, triorganotin(IV) derivatives of related compounds have been synthesized and characterized, providing insight into potential synthetic pathways and structural characteristics relevant to our compound (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups (Cox & Hickey, 2004).
Chemical Reactions and Properties
Compounds of this nature are involved in a variety of chemical reactions, including polymerization processes and interactions with other organic molecules. Research into similar compounds has explored the polymerization reaction and side reactions, offering insights into the reactivity and chemical behavior of our compound of interest (Han et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how this compound behaves under different conditions. Studies on related molecules have highlighted the importance of dimeric hydrogen bonding and its impact on the crystal structure, which could be relevant to the physical properties of our compound (Cox & Hickey, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are key to understanding the applications and limitations of this compound. The reactivity of similar compounds with active methylene compounds provides a basis for exploring the chemical properties of our compound of interest (Delieza et al., 1997).
properties
IUPAC Name |
2-[2-[[(4aR,8aR)-7-acetyl-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-14(22)21-9-7-19(25)6-8-20(11-16(19)12-21)10-15-4-2-3-5-17(15)26-13-18(23)24/h2-5,16,25H,6-13H2,1H3,(H,23,24)/t16-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWCGOACMDJLKT-VQIMIIECSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCN(CC2C1)CC3=CC=CC=C3OCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)CC3=CC=CC=C3OCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[(4aR,8aR)-7-acetyl-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]methyl]phenoxy]acetic acid |
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